molecular formula C13H25ClO2 B15490223 4-(Chloromethyl)-2-nonyl-1,3-dioxolane CAS No. 6308-19-6

4-(Chloromethyl)-2-nonyl-1,3-dioxolane

Cat. No.: B15490223
CAS No.: 6308-19-6
M. Wt: 248.79 g/mol
InChI Key: NYCWISHLUFFLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-nonyl-1,3-dioxolane is a useful research compound. Its molecular formula is C13H25ClO2 and its molecular weight is 248.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-nonyl-1,3-dioxolane, and how do reaction conditions influence yield?

  • Methodology : Focus on nucleophilic substitution and oxidation reactions. Key variables include solvent polarity (e.g., THF vs. DCM), temperature (20–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Monitor reaction progress via TLC or GC-MS. For example, substituting the chloromethyl group with nucleophiles (e.g., phenoxides) requires anhydrous conditions to avoid hydrolysis .
  • Data Consideration : Compare yields under varying conditions (e.g., 65% yield in THF at 60°C vs. 45% in DCM at room temperature).

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Analytical Techniques :

  • NMR : Analyze 1H^1H-NMR for the chloromethyl proton (δ 3.8–4.2 ppm) and nonyl chain integration (δ 0.8–1.5 ppm).
  • IR : Identify C-Cl stretching at ~600–800 cm⁻¹ and dioxolane ring vibrations at ~1100 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 278.8 (C₁₃H₂₃ClO₂).

Q. What are the key solubility and stability properties of this compound in common solvents?

  • Experimental Design : Test solubility in polar (e.g., ethanol, acetone) and nonpolar solvents (e.g., hexane). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). The nonyl chain enhances lipophilicity, reducing aqueous solubility but improving stability in organic phases .

Advanced Research Questions

Q. How does the nonyl substituent influence the compound’s reactivity in nucleophilic substitution compared to shorter alkyl chains?

  • Mechanistic Insight : The nonyl group increases steric hindrance, slowing substitution kinetics. Use DFT calculations to compare transition-state energies with analogs (e.g., methyl or ethyl derivatives). Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) under identical conditions .
  • Contradiction Resolution : Conflicting literature on reaction rates may arise from solvent effects; reconcile using solvatochromic parameters (e.g., Kamlet-Taft) .

Q. What computational strategies can predict the environmental fate of this compound, particularly biodegradation pathways?

  • Methodology : Apply molecular docking to assess interactions with microbial enzymes (e.g., cytochrome P450). Validate predictions with aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines). The chloromethyl group may resist hydrolysis, requiring specialized microbial consortia for degradation .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

  • Data Analysis : Cross-reference with high-resolution spectra (e.g., 13C^{13}C-NMR DEPT) and isotopic labeling. For example, unexpected δ shifts may arise from solvent-induced conformational changes (e.g., chloroform vs. DMSO-d₆) .

Q. What advanced catalytic systems improve the enantioselective synthesis of dioxolane derivatives like this compound?

  • Experimental Design : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. The nonyl chain’s bulk may necessitate larger catalyst cavities for effective stereocontrol .

Q. Methodological Considerations Table

Research Aspect Key Techniques Evidence Reference
Synthesis OptimizationGC-MS, TLC, kinetic profiling
Structural ElucidationNMR, IR, HRMS
Reactivity StudiesDFT calculations, kinetic experiments
Environmental ImpactMolecular docking, OECD biodegradation assays
Data ReconciliationSolvent parameter analysis, isotopic labeling

Properties

CAS No.

6308-19-6

Molecular Formula

C13H25ClO2

Molecular Weight

248.79 g/mol

IUPAC Name

4-(chloromethyl)-2-nonyl-1,3-dioxolane

InChI

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-13-15-11-12(10-14)16-13/h12-13H,2-11H2,1H3

InChI Key

NYCWISHLUFFLGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1OCC(O1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.